molecular formula C14H15BrO4 B8509900 Ethyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate

Ethyl 2-acetyl-4-(4-bromophenyl)-4-oxobutanoate

Cat. No. B8509900
M. Wt: 327.17 g/mol
InChI Key: VNYLRPNFFOFWAZ-UHFFFAOYSA-N
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Patent
US07741364B2

Procedure details

A mixture of 2,4′-dibromoacetophenone (3.0 g, 10.8 mmol), ethyl acetoacetate (1.48 mL, 10.8 mmol) and potassium carbonate (4.5 g, 32.4 mmol) were heated in 2-butanone (50 mL) at reflux for 24 hours. Upon cooling, the mixture was filtered over diatomaceous earth and concentrated. The residue was purified by chromatography with DCM to provide the title compound as an oil. 1H NMR (CDCl3) δ ppm 1.30 (3H), 2.10 (3H), 3.19 (2H), 3.75 (1H), 4.15 (2H), 7.50 (2H), 7.81 (2H); MS (ESI) m/z 326/328.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.48 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)=[O:4].[C:12]([O:18][CH2:19][CH3:20])(=[O:17])[CH2:13][C:14]([CH3:16])=[O:15].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[C:14]([CH:13]([CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][CH:6]=1)=[O:4])[C:12]([O:18][CH2:19][CH3:20])=[O:17])(=[O:15])[CH3:16] |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)Br
Name
Quantity
1.48 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
4.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered over diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography with DCM

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(C(=O)OCC)CC(=O)C1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.